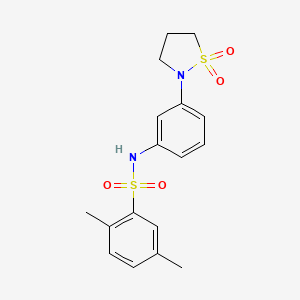

5-(3,4-dimethylisoxazol-5-yl)-N-(3,4-dimethylphenyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-(3,4-dimethylisoxazol-5-yl)-N-(3,4-dimethylphenyl)thiophene-2-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are typically characterized by the presence of the sulfonamide group (-SO2NH2) attached to various aromatic or heteroaromatic rings. The specific compound appears to be a novel molecule, as the provided papers do not directly discuss it but rather related sulfonamide derivatives.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives was achieved in six steps starting from 4-chlorobenzoic acid . This process included esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally, nucleophilic attack by amines. Although the compound is not directly mentioned, similar synthetic routes could potentially be applied, with modifications to incorporate the 3,4-dimethylisoxazole and 3,4-dimethylphenyl groups.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The paper discussing the novel reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines mentions the formation of various heterocyclic structures, including thiadiazoles and oxathiazoles . These structures are closely related to the isoxazole ring present in the compound of interest. The X-ray molecular structure analysis provided in the paper could offer insights into the potential conformation and electronic distribution of the compound .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo a variety of chemical reactions. The synthesis of novel 5-substituted 3-methylisoxazole-4-sulfonamides involved reactions with N-(dimethoxymethyl)-N,N-dimethylamine or various aromatic and heteroaromatic aldehydes . This suggests that the compound of interest could also be amenable to reactions with different nucleophiles or electrophiles, leading to a wide array of possible derivatives and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles described in one of the papers indicates that these compounds can be transformed into other useful N- and O-containing compounds, demonstrating their synthetic versatility . The stability, solubility, and reactivity of these compounds are important for their practical applications, and while the specific properties of the compound are not detailed, the related compounds provide a basis for predicting its behavior.

科学的研究の応用

Fluorescent Molecular Probes : This compound, as part of a group of 2,5-Diphenyloxazoles, has been utilized in the development of new fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence correlated with solvent polarity, suggesting applications in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Transition Metal Complexes and Biological Evaluation : Research on sulfonamide-derived ligands, including those related to 5-(3,4-dimethylisoxazol-5-yl)-N-(3,4-dimethylphenyl)thiophene-2-sulfonamide, and their transition metal complexes has shown promising results in in vitro antibacterial and antifungal activities. The structures of these compounds were analyzed through various physical and spectral methods, including X-ray diffraction (Chohan & Shad, 2011).

Synthesis and Biological Activity : The synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions has been explored, with studies highlighting their potential as urease inhibitors and antibacterial agents. The effects of different functional groups on the aromatic ring of these compounds have been investigated, indicating significant impacts on their biological activity (Noreen et al., 2017).

VEGFR-2 Inhibitors : Novel sulfonamides with a biologically active moiety have been synthesized and evaluated for their anticancer activity against various cancer cell lines. Some of these compounds have shown to be effective VEGFR-2 inhibitors, suggesting potential applications in cancer treatment (Ghorab et al., 2016).

特性

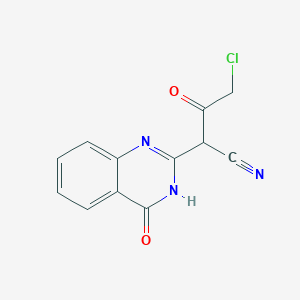

IUPAC Name |

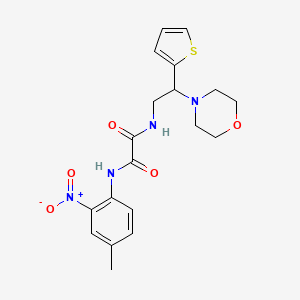

N-(1,3-benzodioxol-5-yl)-2-[8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N6O5/c1-13-3-5-17-16(7-13)22-23(24(32)29(11-25-22)10-21-26-14(2)28-35-21)30(17)9-20(31)27-15-4-6-18-19(8-15)34-12-33-18/h3-8,11H,9-10,12H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBTYICCSSUSEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=NC(=NO4)C)CC(=O)NC5=CC6=C(C=C5)OCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546019.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2546021.png)

![1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2546024.png)

![4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B2546030.png)

![1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2546036.png)